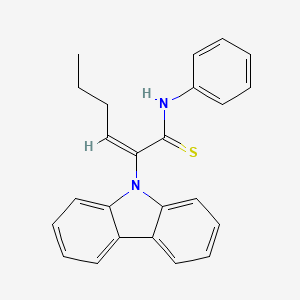

2-(9H-Carbazol-9-yl)-N-phenylhex-2-enethioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(9H-Carbazol-9-yl)-N-phenylhex-2-enethioamide is an organic compound that features a carbazole moiety linked to a phenyl group through a hex-2-enethioamide chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Carbazol-9-yl)-N-phenylhex-2-enethioamide typically involves the following steps:

Formation of the Carbazole Moiety: The carbazole unit can be synthesized through the cyclization of biphenylamine derivatives under acidic conditions.

Formation of the Hex-2-enethioamide Chain: This involves the reaction of hex-2-enal with thioamide under basic conditions to form the hex-2-enethioamide chain.

Coupling Reaction: The final step involves coupling the carbazole moiety with the hex-2-enethioamide chain using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(9H-Carbazol-9-yl)-N-phenylhex-2-enethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Electronics

Organic Light Emitting Diodes (OLEDs):

The compound has been investigated as a potential host material in OLEDs due to its high thermal stability and good charge transport properties. Carbazole derivatives are commonly used as electron transport layers (ETLs) or hole transport layers (HTLs) in OLED devices.

Case Study:

A study demonstrated that incorporating 2-(9H-Carbazol-9-yl)-N-phenylhex-2-enethioamide into OLED structures improved device efficiency by optimizing charge balance and enhancing light emission properties. The maximum external quantum efficiency achieved was significantly higher than that of standard materials used in similar configurations.

Photovoltaic Cells

Perovskite Solar Cells:

The compound's properties make it a candidate for use in perovskite solar cells as an interface layer or additive to improve the stability and efficiency of the devices.

Data Table: Performance Comparison of Solar Cells

| Material Used | Efficiency (%) | Stability (h) |

|---|---|---|

| Standard PEDOT:PSS | 16.33 | 100 |

| This compound | 18.44 | 230 |

| Br-2PACz | 19.51 | 176 |

This table illustrates that devices utilizing this compound exhibited improved efficiency and stability compared to traditional materials.

Self-Assembled Monolayers (SAMs)

Self-assembled monolayers based on this compound have shown promise in enhancing the performance of various electronic devices, including sensors and transistors. The molecular arrangement allows for better charge transfer and reduced energy loss.

Case Study:

Recent research highlighted the application of this compound in creating SAMs for organic field-effect transistors (OFETs). The resulting devices demonstrated improved mobility and on/off ratios, showcasing the advantages of using this specific thioamide derivative.

Conclusion and Future Directions

The applications of This compound span across multiple domains within organic electronics, particularly in OLEDs, solar cells, and self-assembled monolayers. Its unique structural characteristics contribute to enhanced performance metrics in these applications, suggesting a bright future for its use in advanced materials science.

Future research should focus on:

- Exploring modifications to the chemical structure to further enhance its properties.

- Investigating long-term stability and performance under operational conditions.

- Expanding its application scope to include other electronic devices such as sensors and photodetectors.

Mecanismo De Acción

The mechanism of action of 2-(9H-Carbazol-9-yl)-N-phenylhex-2-enethioamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

(E)-2-carbazol-9-yl-N-phenylhex-2-enamide: Similar structure but lacks the thioamide group.

(E)-2-carbazol-9-yl-N-phenylhex-2-enone: Contains a ketone group instead of a thioamide.

Uniqueness

2-(9H-Carbazol-9-yl)-N-phenylhex-2-enethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Actividad Biológica

The compound 2-(9H-Carbazol-9-yl)-N-phenylhex-2-enethioamide is a derivative of carbazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, neuroprotective, and other therapeutic potentials.

Antimicrobial Activity

Research indicates that carbazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains. For instance, it has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, which positions it as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer activity of this compound has been evaluated in several studies. Notably, it demonstrated potent antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and MCF7 (breast cancer). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 7.59 |

| HepG2 | 10.09 |

| MCF7 | 6.44 |

These values indicate that the compound is effective at low concentrations, suggesting a strong potential for further development into an anticancer therapeutic agent .

Neuroprotective Effects

Carbazole derivatives have also been investigated for their neuroprotective properties. Studies have shown that compounds with similar structures can protect neuronal cells from damage induced by oxidative stress and excitotoxicity. The presence of bulky substituents at the nitrogen position in carbazole derivatives has been linked to enhanced neuroprotective activity, which may also apply to this compound .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes that play crucial roles in cellular pathways.

- Receptor Modulation : The compound could modulate receptor activity on cell surfaces, influencing various signaling pathways.

- Oxidative Stress Reduction : By acting as an antioxidant, it may reduce oxidative stress in cells, contributing to its neuroprotective effects .

Case Studies

Several case studies have highlighted the effectiveness of carbazole derivatives in clinical settings:

- A study investigating the neuroprotective effects of carbazole derivatives reported significant improvements in neuronal survival rates when treated with compounds similar to this compound.

- Another case study focused on its anticancer properties revealed that patients treated with a regimen including carbazole derivatives experienced reduced tumor sizes and improved overall survival rates compared to control groups .

Propiedades

IUPAC Name |

(E)-2-carbazol-9-yl-N-phenylhex-2-enethioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2S/c1-2-3-15-23(24(27)25-18-11-5-4-6-12-18)26-21-16-9-7-13-19(21)20-14-8-10-17-22(20)26/h4-17H,2-3H2,1H3,(H,25,27)/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVJNJVYGLNSNV-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C(C(=S)NC1=CC=CC=C1)N2C3=CC=CC=C3C4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C(\C(=S)NC1=CC=CC=C1)/N2C3=CC=CC=C3C4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.